molecular formula C19H20ClN3O3 B12452218 4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide

4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide

Cat. No.: B12452218
M. Wt: 373.8 g/mol
InChI Key: ZCPLTAAFPNMOHC-UHFFFAOYSA-N
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Description

3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of a chlorobenzoyl group, a hydrazinecarbonyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the intermediate 2-chlorobenzoyl hydrazine. This intermediate is then reacted with 2,4-dimethylphenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hydrazinecarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function .

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

4-[2-(2-chlorobenzoyl)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide

InChI

InChI=1S/C19H20ClN3O3/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)

InChI Key

ZCPLTAAFPNMOHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2Cl)C

Origin of Product

United States

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